molecular formula C11H10FNO B1520539 3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile CAS No. 1060817-43-7

3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile

Cat. No. B1520539
M. Wt: 191.2 g/mol
InChI Key: MCIUUIBAALPEHP-UHFFFAOYSA-N
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Description

“3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile” is a chemical compound with the empirical formula C11H10FNO and a molecular weight of 191.20 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10FNO/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6H,4-5,8H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Novel Fluorophores and Dual-State Emission Materials

Research has explored the synthesis of novel fluorophores using structures similar to "3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile," highlighting their potential in creating materials with dual-state emission (DSE) properties. These materials exhibit photoluminescent properties in both solution and solid states, with potential applications in optoelectronic devices and fluorescence microscopy. One study demonstrated the one-pot synthesis of unique V-shape furo[2,3-b]furans, exhibiting DSE properties with high quantum yields in different solvents and in the solid state (Zhou, Huang, Zhu, & Wan, 2020).

Nitric Oxide Donors and Vasodilatory Activity

Further research has identified derivatives related to "3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile" as efficient nitric oxide donors, with significant vasodilatory activity and potential in cardiovascular therapies. Studies have shown the capacity of such compounds to activate rat lung soluble guanylate cyclase and inhibit platelet aggregation, indicating their potential therapeutic applications (Medana et al., 1994).

Fluorescence Indicators for Biological Applications

Compounds structurally related to "3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile" have been utilized in the development of fluorescent indicators for biological applications, such as the measurement of cytosolic calcium levels. These indicators show promise for improving the resolution of high calcium levels in cellular studies, enhancing the utility of fluorescence microscopy and flow cytometry in biological research (Minta, Kao, & Tsien, 1989).

Microwave-Assisted Synthesis of Fluorinated Compounds

The microwave-assisted synthesis of fluorinated compounds, utilizing precursors akin to "3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile," showcases the efficiency of such methods in producing fluorine-substituted organic molecules. These methodologies offer a streamlined approach to synthesizing complex molecules with fluorine atoms, highlighting the importance of fluorinated compounds in pharmaceuticals, agrochemicals, and material science applications (Ramarao et al., 2004).

Exploration of Rotational Isomerism

Investigations into the rotational isomerism of compounds structurally related to "3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile" have contributed to a deeper understanding of the dynamic behavior of such molecules. This research provides valuable insights into the conformational preferences of furan- and thiophen-carbonyl compounds, with implications for the design and synthesis of molecules with tailored electronic and optical properties (Chadwick et al., 1976).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-(3-fluorophenyl)oxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIUUIBAALPEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C#N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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